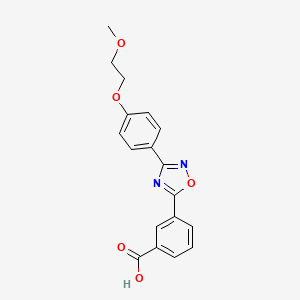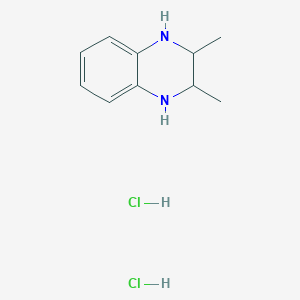![molecular formula C12H11ClN2O B1421413 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole CAS No. 1021436-43-0](/img/structure/B1421413.png)
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole
Overview
Description
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole is a chemical compound that is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which includes 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole, involves a series of reactions. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity .Molecular Structure Analysis
The molecular structure of 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring, a phenyl ring, and a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involving 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole are complex and can lead to various products. For example, reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN led to acetonitriles and alkanes via a non-reductive decyanation pathway .Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives: have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture. Specifically, these compounds have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . This suggests their potential use in developing novel pesticides that could be more efficient and pose lower risks compared to current options.
Antibacterial Agents for Crop Protection
Some derivatives, including the 5-Chloromethyl variant, have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes diseases in rice plants . These diseases can lead to significant crop loss and economic damage, highlighting the importance of such compounds in protecting crops from bacterial threats.
Nematocidal Activity
The derivatives of 1,2,4-oxadiazole have been evaluated for their nematocidal activity, with some showing promising results. For instance, compound A1, similar in structure to 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole, exhibited excellent nematocidal activity against Bursaphelenchus xylophilus , surpassing commercial products like avermectin . This indicates a potential application in managing nematode infestations in various crops.
Antifungal Applications
The antifungal properties of 1,2,4-oxadiazole derivatives make them candidates for addressing fungal diseases in agriculture. Their activity against Rhizoctonia solani suggests they could be used to tackle rice sheath wilt, a significant threat to global agriculture .
Development of New Antimicrobial Drugs
With the rapid growth of antimicrobial resistance, there is a need for new drugs. The 1,2,4-oxadiazole derivatives, including the 5-Chloromethyl variant, are being studied for their potential as new antimicrobial agents. They have shown activity against both Gram-positive and Gram-negative bacteria, indicating their versatility as broad-spectrum antibiotics .
Molecular Docking Studies for Drug Development
Molecular docking studies of 1,2,4-oxadiazole derivatives have been conducted to understand their interaction with bacterial enzymes and receptors. These studies are crucial for the design and development of new drugs with targeted antibacterial properties .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents, suggesting potential targets could be enzymes or proteins involved in bacterial, viral, or parasitic infections .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets via hydrogen bonding due to the electronegativities of nitrogen and oxygen in their structure . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with the biochemical pathways essential for the survival or replication of the infective agents .
Result of Action
Based on the anti-infective properties of similar 1,2,4-oxadiazoles, it could potentially inhibit the growth or replication of infective agents at the molecular level .
properties
IUPAC Name |
5-(chloromethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-8-10-14-11(15-16-10)12(6-7-12)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIOSKAQIABOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NOC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)
![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)
![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1421338.png)



![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)
![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)
